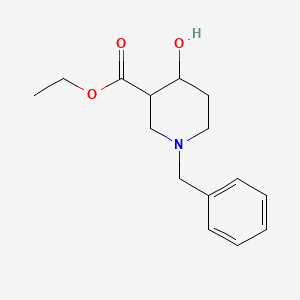![molecular formula C18H21N3O B3019718 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one CAS No. 2034326-65-1](/img/structure/B3019718.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazine . It’s related to a class of compounds known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine . The reaction yields pyrazolo[1,5-a]pyrimidines in high yields up to 93% . The synthesis protocol involves the use of water as an environmentally friendly solvent, short reaction times, and a simple workup procedure .Molecular Structure Analysis
The molecular structure of similar compounds involves a 6,7-dihydropyrazolo[1,5-a]pyrazine skeleton . The structure of these compounds can be analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds include condensation reactions and air oxidation . In some cases, the Biginelli reaction competes with the side process of the formation of pyrazolo[1,5-a]pyrimidines .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against the hepatitis B virus (HBV). Researchers have identified a derivative called GYH2-18 , which contains the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton. GYH2-18 exhibits type II HBV capsid assembly modulation activity . Further studies have focused on optimizing its anti-HBV efficacy, cytotoxicity, and pharmacokinetic profiles.
HBV Capsid Assembly Modulators
The compound’s ability to modulate HBV capsid assembly is crucial for developing effective antiviral therapies. Researchers have synthesized derivatives of GYH2-18 and evaluated their anti-HBV activity. Notably, compounds 2f and 3k demonstrated excellent antiviral effects with low cytotoxicity and acceptable oral pharmacokinetics. Chiral separation revealed that the (6S)-cyclopropyl DPPC isomers were more active than their (6R)-counterparts .
Drug Design and Structure-Activity Relationship
Studies have explored the structure-activity relationship of this compound. Preliminary investigations include particle gel assays and molecular modeling to understand the interactions between the compound and its target. These findings guide the rational design of novel (6S)-cyclopropyl DPPC analogs for enhanced antiviral activity .
Prodrug Development
In another context, dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones have been considered as prodrugs. Specifically, cyclic derivatives have shown improved plasma exposure compared to acyclic counterparts. These cyclic compounds could serve as prodrugs for certain therapeutic applications, such as delivering bioactive payloads .
Synthetic Transformations
Researchers have explored the compound’s role as a basic substrate for synthetic transformations. Its unique structure makes it valuable for creating biologically active compounds. For instance, vasopressin analogs have been developed using related derivatives .
Mecanismo De Acción
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound decreases the receptor’s response to glutamate .
Biochemical Pathways
The mGluR2 receptor is involved in various biochemical pathways in the CNS. It plays a crucial role in modulating synaptic transmission and neuronal excitability by binding to glutamate . This receptor is also involved in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
The compound demonstrated poor pharmacokinetics with high in vivo clearance in mice . Its cyclic form showed improved plasma exposure . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be improved by modifying its structure .
Result of Action
The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the receptor’s response to glutamate . This can lead to changes in synaptic transmission and neuronal excitability, potentially impacting various neurological disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s structure can be affected by pH conditions, as it forms a cyclic structure under basic conditions and at pH 7.4 in phosphate buffer . This structural change can impact the compound’s pharmacokinetics and its interaction with its target .
Propiedades
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-5,12,15H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFPJLKVFTZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
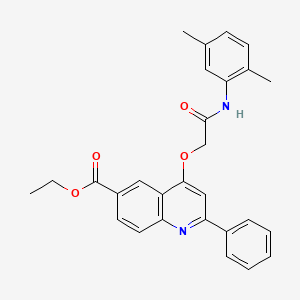
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
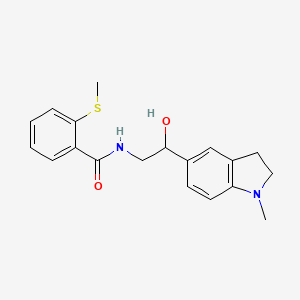

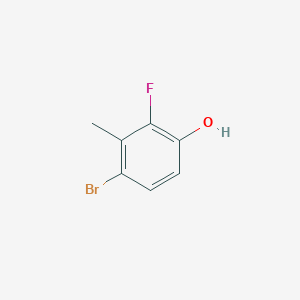

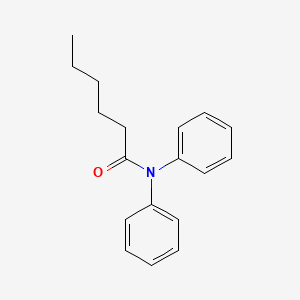

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019655.png)
